molecular formula C10H16O B140250 2,4-Decadienal CAS No. 25152-84-5

2,4-Decadienal

Cat. No. B140250
CAS RN: 25152-84-5
M. Wt: 152.23 g/mol
InChI Key: JZQKTMZYLHNFPL-BLHCBFLLSA-N
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Description

2,4-Decadienal is a significant compound that arises from the degradation of linoleic acid and can be found in various oils and meat flavors. It plays a crucial role in the formation of meat aromas and possesses unique physicochemical properties. Its oxidation and degradation nature contribute to the characteristic meat aromas, although it may also have side effects .

Synthesis Analysis

The synthesis of related compounds to this compound has been explored, such as the synthesis of methyl (2E,4Z)-2,4-decadienoate, which is a pheromone synergist of the bark beetle Pityogenes chalcographus. This synthesis was achieved through a Wittig condensation reaction between 1-hexanale and the phosphonium salt of methyl 1-bromocrotonate .

Molecular Structure Analysis

This compound's molecular structure allows it to react with other compounds, such as amino acids. For instance, when heated under an inert atmosphere with phenylalanine, this compound can degrade the amino acid to styrene, a reaction favored in dry systems at around pH 6 and in the absence of oxygen .

Chemical Reactions Analysis

This compound undergoes various chemical reactions. It can be autoxidized, leading to a range of degradation products such as pentane, furan, ethanal, and others . Additionally, it can react with phenylalanine to produce styrene and other compounds through electronic rearrangement or Michael addition followed by beta-elimination .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound have been studied extensively. It has been identified as a major component of carbonyl compounds in deodorization distillates from various oils and fats, and its flavor threshold in water is approximately 0.5 parts per billion . A reliable reversed-phase liquid chromatography method has been developed to determine this compound in edible oils, suggesting its potential as a lipid oxidation marker .

Case Studies and Toxicity

This compound has been studied for its effects on gastric emptying in rats, where it was found to suppress gastric emptying through serotonin signaling . Toxicity studies have also been conducted, revealing that high doses can cause decreased body weights and increased incidences of forestomach lesions in rats and mice . Moreover, it has been evaluated for genotoxic effects, with in vivo micronucleus studies indicating that this compound does not present a concern for genotoxicity .

Metabolism and Biomarkers

The metabolism of this compound has been investigated, identifying metabolites such as 2,4-decadienoic acid and cysteine-conjugated 2,4-decadien-1-ol in mouse and human cells. These findings suggest potential metabolic pathways for the biotransformation of this compound and the use of cysteine-conjugated 2,4-decadien-1-ol as a biomarker for exposure .

Scientific Research Applications

Genotoxicity Studies

2,4-Decadienal, found in foods and used as a flavoring ingredient, has been studied for potential genotoxic effects. Bastaki et al. (2019) conducted in vivo micronucleus studies on rats, concluding that this compound does not present a concern for genotoxicity (Bastaki et al., 2019).

Application in Food Science

A study by Sun et al. (2020) developed a method for determining this compound in edible oils. They proposed it as a marker for lipid oxidation, significant for quality control in the food industry (Sun et al., 2020).

Flavor Contribution

This compound plays a crucial role in forming meat flavor aromas. Bai Weidong (2011) reviewed its physicochemical properties and contributions to meat aroma formation (Bai Weidong, 2011).

Biological Effects

Nappez et al. (1996) investigated the effects of this compound on human erythroleukemia cells, revealing its impact on cell viability and glutathione levels (Nappez et al., 1996).

Gastric Effects

Hira et al. (2015) studied the effect of this compound on gastric emptying in rats, finding it can significantly reduce the rate, possibly through serotonin signaling (Hira et al., 2015).

Toxicity Studies

Chan (2011) examined the toxicity of this compound in rats and mice, revealing its impact on body weight and incidences of forestomach lesions (Chan, 2011).

Presence in Fried Foods

Boskou et al. (2006) identified this compound in fried potatoes, noting its dependence on the type of oil used and the frying process (Boskou et al., 2006).

Reaction with Amino Acids

Hidalgo and Zamora (2007) found that this compound can react with amino acids such as phenylalanine, forming styrene in certain conditions (Hidalgo & Zamora, 2007).

Mechanism of Action

Target of Action

2,4-Decadienal primarily targets myofibrillar proteins (MP) in grouper . Myofibrillar proteins make up about 55–65% of the total protein and play a crucial role in the structural and functional characteristics of muscles .

Mode of Action

This compound interacts with myofibrillar proteins, altering their conformation and inducing oxidative degradation . This interaction is primarily driven by hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

The interaction of this compound with myofibrillar proteins affects several metabolic pathways. The production of key volatile compounds (VOCs), which are associated with the overall flavor of myofibrillar proteins, might arise from the metabolism of arginine, proline, alanine, aspartate, glutamate, and beta-alanine, and potentially being products of arginine biosynthesis .

Pharmacokinetics

Its molecular weight is 1522334 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The action of this compound results in the alteration of the conformation of myofibrillar proteins and induces oxidative degradation . This leads to changes in the overall aroma development of the proteins .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, despite refrigeration, quality deterioration caused by changes in protein and lipid in grouper is unavoidable . Therefore, the storage environment plays a crucial role in the action of this compound.

Safety and Hazards

2,4-Decadienal is a toxic aldehyde produced by the oxidation of linoleic acid-rich oils, which is closely related to human health . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

properties

IUPAC Name

(2E,4E)-deca-2,4-dienal
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InChI

InChI=1S/C10H16O/c1-2-3-4-5-6-7-8-9-10-11/h6-10H,2-5H2,1H3/b7-6+,9-8+
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InChI Key

JZQKTMZYLHNFPL-BLHCBFLLSA-N
Source PubChem
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Canonical SMILES

CCCCCC=CC=CC=O
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Isomeric SMILES

CCCCC/C=C/C=C/C=O
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Molecular Formula

C10H16O
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DSSTOX Substance ID

DTXSID6024911
Record name (E,E)-2,4-Decadienal
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Molecular Weight

152.23 g/mol
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Physical Description

Pale yellow to dark brown liquid with a buttery, fatty, orange odor; [Advanced BioTech MSDS] Strong green odor; Odor like sweet oranges at high concentrations; [Citrus and Allied Essences MSDS], Yellow liquid; powerful, oily, like chicken fat
Record name 2,4-Decadienal
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Record name 2-trans,4-trans-Decadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Record name 2-trans,4-trans-Decadienal
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Density

0.866-0.876
Record name 2-trans,4-trans-Decadienal
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CAS RN

25152-84-5, 2363-88-4, 30551-18-9
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Record name 2-trans-4-trans-Decadienal
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Record name 2,4-Decadienal, (2E,4E)-
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Record name trans,trans-2,4-decadien-1-al
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Record name 2,4-DECADIENAL, (2E,4E)-
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Synthesis routes and methods

Procedure details

In accordance with the invention, soybean seed are provided containing lipoxygenases 1, 2 and 3 and greater than about 10% linoleic acid as a percentage to total fatty acids that produces less than 20 μg of total 2,4 decadienal plus hexanal plus hexanol per gram of ground seeds following oxidation under mild aqueous conditions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2,4-decadienal formed?

A1: this compound is primarily formed through the oxidation of linoleic acid, a polyunsaturated fatty acid abundant in various vegetable oils. [, , , ] This process occurs during heating, storage, and processing of oils and lipid-rich foods. [, , , , ]

Q2: In what types of food products is this compound commonly found?

A2: this compound is commonly found in various fried foods, especially those cooked in oils high in linoleic acid, such as sunflower oil. [, , ] It is also detected in meat products, [, ] dairy products containing lecithin, [] and even surimi. []

Q3: What is the chemical structure of this compound?

A3: this compound is an unsaturated aldehyde with two double bonds in its carbon chain. The most common isomer found in food is the trans,trans-2,4-decadienal.

Q4: How reactive is this compound, and what are the implications of its reactivity?

A6: this compound is highly reactive due to the presence of two conjugated double bonds in its structure. This reactivity allows it to participate in various chemical reactions, including reactions with amino acids, leading to the formation of aroma compounds and potentially undesirable products. [, , , ]

Q5: Does this compound have any known biological activity?

A7: Yes, research suggests that this compound can interact with biological systems and potentially impact human health. For instance, it can promote LDL (low-density lipoprotein) oxidation, a process implicated in atherosclerosis. [, ] Studies also show that this compound can covalently modify cytochrome c, a protein crucial for cellular respiration, potentially contributing to mitochondrial dysfunction. []

Q6: What are the potential toxicological concerns associated with this compound?

A8: Studies have shown that this compound exhibits cytotoxicity and can induce various adverse effects in experimental models. For example, it can cause forestomach lesions and olfactory epithelium damage in rodents. [] Further research is necessary to fully elucidate the potential long-term effects of this compound exposure in humans. [, ]

Q7: How is this compound analyzed in food and biological samples?

A9: Several analytical techniques are employed to detect and quantify this compound, with gas chromatography-mass spectrometry (GC-MS) being widely used. [, , , , , ] Other methods include high-performance liquid chromatography (HPLC) and solid-phase microextraction (SPME) coupled with GC-MS. [, , , ]

Q8: Can the formation of this compound be used as an indicator of oil quality?

A10: Yes, this compound is considered a potential marker of lipid oxidation and oil quality deterioration. [, ] Its presence and concentration in oils and fried foods can indicate the extent of oxidation and potential flavor degradation. []

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